molecular formula C21H18FN3O4 B2562804 Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 946312-84-1

Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2562804
CAS No.: 946312-84-1
M. Wt: 395.39
InChI Key: OMSMPFQTBSQUEE-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a 4-methylbenzamido group at position 4, and an ethyl ester at position 2. The 6-oxo group completes the heterocyclic structure.

Key structural features include:

  • 4-Fluorophenyl substituent: Enhances lipophilicity and metabolic stability.
  • Ethyl ester: A hydrolyzable group that may affect bioavailability and pharmacokinetics.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[(4-methylbenzoyl)amino]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-3-29-21(28)19-17(23-20(27)14-6-4-13(2)5-7-14)12-18(26)25(24-19)16-10-8-15(22)9-11-16/h4-12H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSMPFQTBSQUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group can be introduced through halogenation reactions, while the methylbenzamide moiety is often added via amide coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridazine ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the pyridazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: In the medical field, this compound could be investigated for its therapeutic properties. Its interaction with biological targets and pathways may lead to the development of new treatments for various diseases.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group and the methylbenzamide moiety may bind to receptors or enzymes, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name (Reference) Substituents at Key Positions Key Features
Target Compound 1: 4-Fluorophenyl; 4: 4-Methylbenzamido Bulky benzamido group; moderate lipophilicity
Ethyl 1-(4-hydroxyphenyl)-... (12d, ) 1: 4-Hydroxyphenyl; 4: Methyl Polar hydroxyl group; high melting point (220–223°C)
Ethyl 1-(4-methoxyphenyl)-... (12e, ) 1: 4-Methoxyphenyl; 4: Methyl Electron-donating methoxy group; lower melting point (164°C)
Ethyl 1-(4-iodophenyl)-... (12f, ) 1: 4-Iodophenyl; 4: Methyl Heavy atom substitution; potential for radiopharmaceutical applications
Ethyl 1-(4-fluorophenyl)-4-methoxy-... () 4: Methoxy (instead of benzamido) Reduced steric bulk; enhanced solubility
BG15216 () 4: 4-(2-Hydroxyethyl)piperazinyl Basic nitrogen; improved water solubility and CNS penetration

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 942010-15-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18FN3O4C_{21}H_{18}FN_{3}O_{4} with a molecular weight of 395.4 g/mol. The structure features a dihydropyridazine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC21H18FN3O4
Molecular Weight395.4 g/mol
CAS Number942010-15-3

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, research suggests that derivatives of dihydropyridazine can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action:
The proposed mechanism involves the inhibition of specific enzymes involved in cell growth and survival pathways. For example, compounds targeting the PI3K/Akt/mTOR signaling pathway have shown promise in preclinical models.

Anti-inflammatory Properties

In addition to anticancer effects, there is evidence suggesting that this compound may possess anti-inflammatory properties. A study demonstrated that similar dihydropyridazine derivatives could reduce the production of pro-inflammatory cytokines in vitro.

Key Findings:

  • Inhibition of TNF-alpha and IL-6 production.
  • Reduction in nitric oxide (NO) levels in activated macrophages.

Study on Anticancer Activity

A notable study published in Journal of Medicinal Chemistry evaluated a series of dihydropyridazine derivatives for their anticancer activity. The study found that compounds with fluorinated phenyl groups had enhanced potency against breast cancer cell lines compared to non-fluorinated counterparts. This compound was included in the screening and exhibited IC50 values in the micromolar range.

Anti-inflammatory Effects

Another investigation published in Pharmacology Reports assessed the anti-inflammatory effects of related compounds in a murine model of arthritis. The results showed a significant reduction in paw swelling and joint inflammation following treatment with these compounds, indicating their potential as therapeutic agents for inflammatory diseases.

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